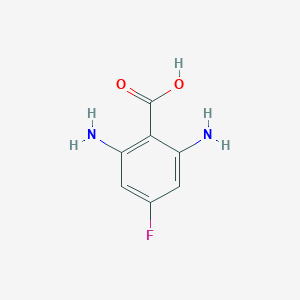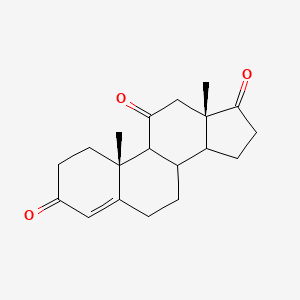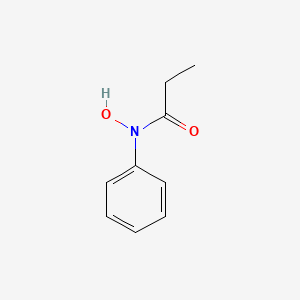![molecular formula C7H15NO B14791882 [(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)
[(2S)-2-amino-2-methylcyclopentyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-2-amino-2-methylcyclopentyl]methanol is a chiral compound with a cyclopentane ring structure. It contains an amino group and a hydroxyl group attached to the same carbon atom, making it an important intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-amino-2-methylcyclopentyl]methanol typically involves the cyclization of suitable precursors followed by functional group modifications. One common method is the reduction of [(2S)-2-amino-2-methylcyclopentyl]methanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
[(2S)-2-amino-2-methylcyclopentyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to [(2S)-2-amino-2-methylcyclopentyl]methane using strong reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: [(2S)-2-amino-2-methylcyclopentyl]methanone.
Reduction: [(2S)-2-amino-2-methylcyclopentyl]methane.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
[(2S)-2-amino-2-methylcyclopentyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of [(2S)-2-amino-2-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways and physiological effects .
類似化合物との比較
[(2S)-2-amino-2-methylcyclopentyl]methanol can be compared with other similar compounds, such as:
[(1S,2S)-2-aminocyclopentyl]methanol: Similar structure but different stereochemistry, leading to different biological activities.
cis-(2-amino-2-methyl-cyclopentyl)-methanol hydrochloride: A hydrochloride salt form with different solubility and stability properties
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique structure and reactivity make it an important subject of study in organic chemistry, biology, medicine, and industry.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
[(2S)-2-amino-2-methylcyclopentyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-7(8)4-2-3-6(7)5-9/h6,9H,2-5,8H2,1H3/t6?,7-/m0/s1 |
InChIキー |
CDXIZMCKBSBIMQ-MLWJPKLSSA-N |
異性体SMILES |
C[C@@]1(CCCC1CO)N |
正規SMILES |
CC1(CCCC1CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14791811.png)


![N-(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methyl-S-phenylthiohydroxylamine](/img/structure/B14791824.png)
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)




![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)


